molecular formula C12H10F2N2O2 B2690224 4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid CAS No. 2248413-50-3

4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid

Cat. No. B2690224
CAS RN: 2248413-50-3
M. Wt: 252.221
InChI Key: NXDGCYHOBCXXIL-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)benzoic acid” is a type of benzoic acid derivative . Benzoic acid is a common antimicrobial food additive . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .


Synthesis Analysis

The synthesis of similar compounds often starts from easily accessible and versatile gem-difluoro propargylic derivatives . The desired aromatic systems are obtained using Diels–Alder/aromatization sequences followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .


Molecular Structure Analysis

The molecular formula of “4-(Difluoromethyl)benzoic acid” is C8H6F2O2 . The average mass is 172.129 Da and the monoisotopic mass is 172.033585 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied using molecular docking simulations and DFT to examine the binding interactions . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site have been assessed .

Mechanism of Action

While the specific mechanism of action for “4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid” is not available, benzoic acid is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

The safety data sheet for benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure .

Future Directions

The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

properties

IUPAC Name

4-[4-(difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-10(11(13)14)6-16(15-7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGCYHOBCXXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid

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